rel-(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-2-ene
Description
rel-(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-2-ene, also known as (-)-4-carene, is a bicyclic monoterpene with the molecular formula C₁₀H₁₆ and a molecular weight of 136.23 g/mol . Its structure consists of a bicyclo[4.1.0]hept-2-ene framework with methyl groups at positions 4, 7, and 7, and it defines three stereocenters (1R, 4S, 6S) . This compound is a natural product found in essential oils, such as those from Aucoumea klaineana (okoume) and Canarium schweinfurthii (aiele), where it contributes to antimicrobial properties .
Properties
Molecular Formula |
C10H16 |
|---|---|
Molecular Weight |
136.23 g/mol |
IUPAC Name |
(1R,6S)-4,7,7-trimethylbicyclo[4.1.0]hept-2-ene |
InChI |
InChI=1S/C10H16/c1-7-4-5-8-9(6-7)10(8,2)3/h4-5,7-9H,6H2,1-3H3/t7?,8-,9+/m1/s1 |
InChI Key |
LGNSZMLHOYDATP-ASODMVGOSA-N |
Isomeric SMILES |
CC1C[C@H]2[C@H](C2(C)C)C=C1 |
Canonical SMILES |
CC1CC2C(C2(C)C)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
rel-(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-2-ene can be synthesized through the transition metal-catalyzed cycloisomerization of 1,6-enynes. This method involves the use of platinum (II) or gold (I) catalysts to facilitate the cycloisomerization process . The reaction conditions typically include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale catalytic processes using similar transition metal catalysts. The scalability of the cycloisomerization reaction allows for efficient production of the compound in significant quantities .
Chemical Reactions Analysis
Types of Reactions
rel-(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different hydrocarbons.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce various hydrocarbons .
Scientific Research Applications
rel-(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-2-ene has been studied for its applications in:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Catalysis: The compound is used in catalytic processes to facilitate various chemical reactions.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which rel-(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-2-ene exerts its effects involves the interaction of its bicyclic structure with various molecular targets. The compound’s unique structure allows it to participate in ring-opening reactions, which are driven by the release of cyclopropyl ring strain. This ring strain provides the thermodynamic driving force for reactions, while the double bond within the skeleton offers the kinetic opportunity to initiate ring-opening via coordination to metal species .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Enantiomers and Stereoisomers
(+)-4-Carene [(1S,3S,6R)-4,7,7-Trimethylbicyclo[4.1.0]hept-2-ene]
- Molecular Formula : C₁₀H₁₆ (identical to (-)-4-carene).
- Key Differences : The enantiomer (+)-4-carene shares the same molecular framework but differs in stereochemistry at the 1, 3, and 6 positions.
- Bioactivity: Found in okoume and aiele essential oils, (+)-4-carene exhibits antibacterial activity against E. coli (6–12 mm inhibition zones) and S. aureus (16–20 mm inhibition zones) .
(1R,3S,6S)-3,7,7-Trimethylbicyclo[4.1.0]heptane
Functionalized Bicyclo[4.1.0]heptene Derivatives
rel-(1R,2S,5R,6S)-2,5-Dihydroxybicyclo[4.1.0]hept-3-ene-7-exo-carbonitrile (Compound 14)
- Molecular Formula: C₉H₁₀NO₂.
- Such derivatives are synthesized via epoxide-opening reactions, as described in palladium-catalyzed protocols .
(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-3-en-2-one
Bicyclo[2.2.1]heptane Analogs
rel-(1R,2R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol
- Molecular Formula : C₁₀H₁₈O.
- Key Differences: The norbornane (bicyclo[2.2.1]) framework increases ring strain compared to bicyclo[4.1.0]. This compound is classified as flammable (H228) and a skin irritant (H315) .
rel-(1R,4R,5R)-5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene
Monoterpenes with Divergent Ring Systems
α-Pinene [(1S,5S)-4,7,7-Trimethylbicyclo[3.1.1]hept-3-ene]
- Molecular Formula : C₁₀H₁₆.
- Key Differences : The bicyclo[3.1.1] system in α-pinene creates distinct steric and electronic properties. α-Pinene is a major component of pine resin and exhibits broader industrial applications (e.g., fragrance, solvent) compared to (-)-4-carene .
o-Cymene (1-Methyl-2-isopropylbenzene)
- Molecular Formula : C₁₀H₁₄.
- Key Differences: As a monocyclic aromatic compound, o-cymene lacks the bicyclic strain of (-)-4-carene, resulting in lower boiling points and altered antimicrobial efficacy .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
